molecular formula C18H13N7O2S2 B11075120 3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11075120
M. Wt: 423.5 g/mol
InChI Key: GGTQYSGVQLZPOJ-UHFFFAOYSA-N
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Description

3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound featuring a unique combination of a benzothiadiazole moiety and a triazinoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: Various substitution reactions can occur, especially at the benzothiadiazole moiety, where halogenation or alkylation can be performed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, derivatives of this compound can be explored for their potential as enzyme inhibitors or as fluorescent probes due to the presence of the benzothiadiazole moiety, which is known for its photoluminescent properties .

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices due to its electronic properties .

Mechanism of Action

The mechanism of action of 3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. In electronic applications, the compound’s electron-withdrawing benzothiadiazole moiety plays a crucial role in its electronic properties, facilitating charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the combination of the benzothiadiazole and triazinoindole structures, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other optoelectronic devices.

Properties

Molecular Formula

C18H13N7O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

4-nitro-6-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C18H13N7O2S2/c1-2-7-24-13-6-4-3-5-11(13)15-17(24)19-18(21-20-15)28-10-8-12-16(23-29-22-12)14(9-10)25(26)27/h3-6,8-9H,2,7H2,1H3

InChI Key

GGTQYSGVQLZPOJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=CC5=NSN=C5C(=C4)[N+](=O)[O-]

Origin of Product

United States

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